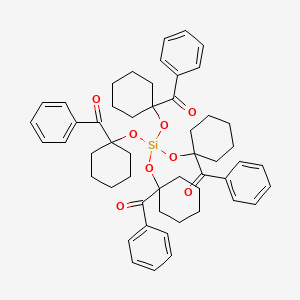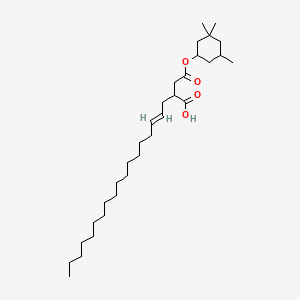
4-(3,3,5-Trimethylcyclohexyl) hydrogen 2-octadecenylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3,5-Trimethylcyclohexyl) hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C31H56O4 and a molecular weight of 492.77 g/mol . It is known for its unique structure, which includes a cyclohexyl ring substituted with three methyl groups and a succinate moiety attached to an octadecenyl chain .
Preparation Methods
The synthesis of 4-(3,3,5-Trimethylcyclohexyl) hydrogen 2-octadecenylsuccinate typically involves the reaction of 3,3,5-trimethylcyclohexanol with maleic anhydride to form an intermediate, which is then reacted with octadecenyl alcohol under specific conditions . The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the esterification process . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-(3,3,5-Trimethylcyclohexyl) hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:
Scientific Research Applications
4-(3,3,5-Trimethylcyclohexyl) hydrogen 2-octadecenylsuccinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,3,5-Trimethylcyclohexyl) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes . The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and pathways .
Comparison with Similar Compounds
4-(3,3,5-Trimethylcyclohexyl) hydrogen 2-octadecenylsuccinate can be compared with similar compounds such as:
4-(3,3,5-Trimethylcyclohexyl) hydrogen succinate: Lacks the octadecenyl chain, which may affect its solubility and biological activity.
4-(3,3,5-Trimethylcyclohexyl) hydrogen 2-hexadecenylsuccinate: Has a shorter alkyl chain, which may influence its physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical, chemical, and biological properties .
Properties
CAS No. |
94247-59-3 |
|---|---|
Molecular Formula |
C31H56O4 |
Molecular Weight |
492.8 g/mol |
IUPAC Name |
(E)-2-[2-oxo-2-(3,3,5-trimethylcyclohexyl)oxyethyl]icos-4-enoic acid |
InChI |
InChI=1S/C31H56O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30(33)34)23-29(32)35-28-22-26(2)24-31(3,4)25-28/h19-20,26-28H,5-18,21-25H2,1-4H3,(H,33,34)/b20-19+ |
InChI Key |
FCTHZVMNDWBLEO-FMQUCBEESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OC1CC(CC(C1)(C)C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OC1CC(CC(C1)(C)C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


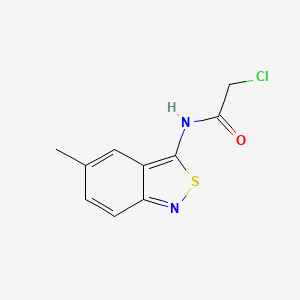
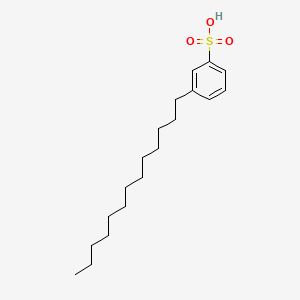
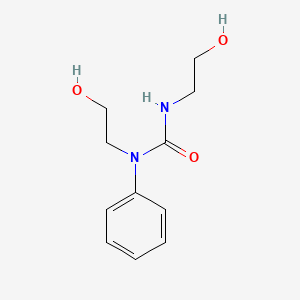

![Benzamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B12677188.png)
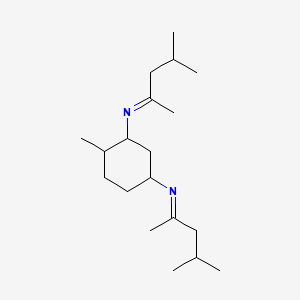
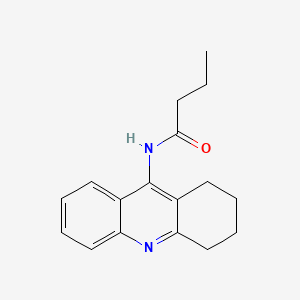
![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine](/img/structure/B12677195.png)
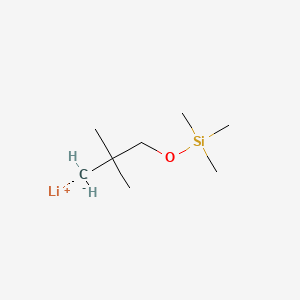
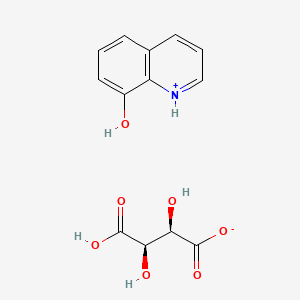
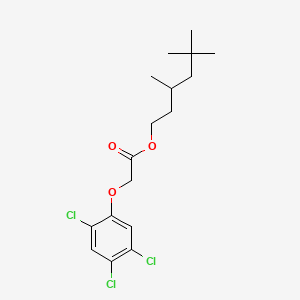
![Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate](/img/structure/B12677224.png)

